

2-Propenal, 2,3-diethoxy- CAS number

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Compound of Interest

Compound Name:	2-Propenal, 2,3-diethoxy-
CAS No.:	14316-70-2
Cat. No.:	B3240278

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Advanced Heterocyclic Synthesis via 2,3-Diethoxy-2-propenal (CAS 14316-70-2): A Technical Guide for Drug Development

Executive Overview

In the landscape of modern drug discovery and organic synthesis, the strategic selection of dielectrophilic building blocks dictates the efficiency of heterocyclic library generation. **2-Propenal, 2,3-diethoxy-** (CAS Number: 14316-70-2) is a highly specialized, masked 1,3-dicarbonyl equivalent utilized extensively in the synthesis of complex pyrimidines, pyrazoles, and pyridines. Unlike unmasked malondialdehyde, which is notoriously unstable and prone to spontaneous polymerization, the diethoxy substitution provides critical steric and electronic stabilization while maintaining distinct, highly reactive electrophilic sites.

This guide provides an in-depth analysis of the chemical logic, upstream synthesis, and validated downstream protocols for utilizing 2,3-diethoxy-2-propenal in advanced pharmaceutical applications.

Quantitative Data & Physicochemical Profile

To establish a baseline for reaction stoichiometry and analytical tracking, the core physicochemical parameters of 2,3-diethoxy-2-propenal are summarized below,[\[1\]](#).

Parameter	Value
Chemical Name	2-Propenal, 2,3-diethoxy-
CAS Registry Number	14316-70-2
Molecular Formula	C H O
Molecular Weight	144.17 g/mol
SMILES String	<chem>CCOC=C(OCC)C=O</chem>
Structural Class	, -Unsaturated Aldehyde / Enol Ether
Primary Precursor	1,2-Diethoxyethane / 1,2-Diethoxyethene [2]
Electrophilic Sites	C1 (Aldehyde), C3 (-Enol Ether)

The Chemical Logic: Causality in Reactivity

The synthetic utility of 2,3-diethoxy-2-propenal lies in its differential reactivity. The molecule presents two distinct electrophilic centers to incoming binucleophiles (such as amidines or hydrazines):

- The Aldehyde Carbon (C1): Acts as a "hard" electrophile. It is the site of initial, kinetically favored nucleophilic attack, rapidly forming an imine or hydrazone intermediate.
- The

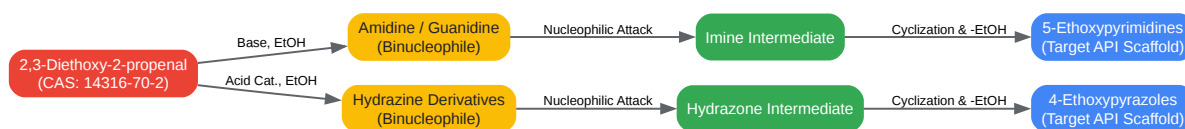
-Carbon (C3): Acts as a "soft" electrophile. Despite the electron-donating nature of the ethoxy groups, the

-carbon is activated by the conjugated carbonyl system. Following the initial attack at C1, the secondary nucleophilic nitrogen attacks C3.

The subsequent elimination of ethanol from the

-position drives the irreversible aromatization of the resulting heterocycle. Crucially, the

-ethoxy group remains incorporated in the final scaffold, providing a valuable pharmacophore element (e.g., yielding 5-ethoxypyrimidines) that can modulate the lipophilicity and hydrogen-bonding profile of an Active Pharmaceutical Ingredient (API).

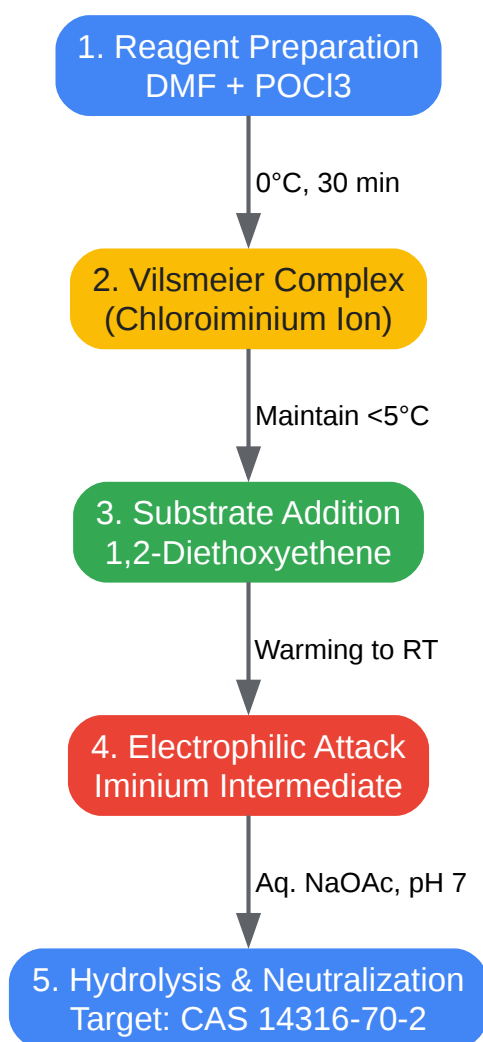


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Divergent synthesis of heterocyclic API scaffolds from 2,3-diethoxy-2-propenal.

Upstream Synthesis: Vilsmeier-Haack Formylation

In industrial supply chains, 2,3-diethoxy-2-propenal is recognized as a downstream derivative of 1,2-diethoxyethane[2]. The most robust method for its preparation involves the Vilsmeier-Haack formylation of 1,2-diethoxyethene.



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Step-by-step Vilsmeier-Haack formylation workflow for precursor activation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each phase contains analytical checkpoints that confirm the mechanistic success of the step before proceeding, minimizing downstream failures in drug development workflows.

Protocol 1: Regioselective Synthesis of 5-Ethoxy-2-substituted Pyrimidines

Objective: Condensation of 2,3-diethoxy-2-propenal with an amidine hydrochloride to yield a functionalized pyrimidine core.

- Free-Base Generation: Suspend the amidine hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt) (1.05 eq) dropwise at room temperature. Stir for 30 minutes.
 - Causality: Generating the free base is critical to render the amidine nucleophilic. However, a strict near-stoichiometric ratio of NaOEt is used. Excess base would create a harsh alkaline environment, leading to the rapid aldol-type self-condensation and degradation of the highly sensitive
,
-unsaturated aldehyde.
 - Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a fine white precipitate (NaCl). Filtration of an aliquot and pH testing of the filtrate should indicate a mildly basic environment (pH ~8-9), confirming successful free-base generation without excess alkalinity.
- Electrophilic Addition: Cool the mixture to 0°C. Add 2,3-diethoxy-2-propenal (1.0 eq) dropwise over 15 minutes.
 - Causality: The initial nucleophilic attack at the aldehyde to form the imine is highly exothermic. Maintaining 0°C prevents the thermal polymerization of the propenal and suppresses side reactions at the

-carbon before the imine is fully formed.
- Cyclocondensation & Aromatization: Attach a reflux condenser and heat the mixture to 75°C (reflux) for 4-6 hours.
 - Causality: Thermal energy is required to overcome the activation barrier for the intramolecular 6-endo-trig cyclization. The elevated temperature also drives the elimination of ethanol (aromatization), which is the thermodynamic sink of the reaction.
 - Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting propenal on a silica gel plate. The propenal (UV-inactive or weakly active) will disappear, replaced

by a new, highly fluorescent spot under 254 nm UV light, visually validating the formation of the conjugated aromatic pyrimidine system.

- Isolation & NMR Validation: Concentrate the mixture in vacuo, extract with ethyl acetate, and wash with brine.

- Self-Validation Checkpoint (NMR):

¹H NMR (CDCl₃)

) must show the complete disappearance of the distinct aldehyde proton signal (

~9.5 ppm) and the emergence of a sharp singlet at

~8.2-8.4 ppm, corresponding to the isolated aromatic proton at the C4/C6 position of the newly formed 5-ethoxypyrimidine ring.

Protocol 2: Synthesis of 4-Ethoxy-1H-pyrazoles

Objective: Condensation with hydrazine hydrate to form a 4-ethoxy-pyrazole derivative.

- Hydrazone Formation: Dissolve 2,3-diethoxy-2-propenal (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Cool to 0°C and add hydrazine hydrate (1.1 eq) dropwise.
 - Causality: The acetic acid acts as a mild proton donor, activating the aldehyde carbonyl oxygen to accelerate the initial nucleophilic attack by hydrazine. A strong acid is avoided to prevent the hydrolysis of the enol ether moiety.
- Cyclization: Stir at room temperature for 2 hours, then warm to 50°C for 1 hour.
 - Causality: Pyrazole formation from 1,3-dielectrophiles and hydrazine is highly favored and requires less thermal energy than pyrimidine formation. Warming to 50°C simply ensures the complete elimination of ethanol to finalize aromatization.
 - Self-Validation Checkpoint (LC-MS): Direct injection of the reaction aliquot into an LC-MS should reveal a dominant peak corresponding to [M+H]⁺ of the target 4-ethoxypyrazole, with the complete absence of the [M+H]⁺

signal for the starting mass (m/z 145.1).

References

- Source: chemikart.
- Source: aablocks.
- Source: chemsrc.

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Sources

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- [2. 1,2-Diethoxyethane | CAS#:16484-86-9 | Chemsrsrc \[chemsrc.com\]](#)
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